molecular formula C15H15ClN2O2 B13002491 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide

4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B13002491
M. Wt: 290.74 g/mol
InChI Key: IQHQUIRVEZNEBU-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is acylated with 2-methoxybenzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the production of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamide
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • Metoclopramide

Uniqueness

4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications in medicinal chemistry and industrial processes.

Biological Activity

4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound with notable biological activities. Its unique structure, characterized by an amino group, a chloro substituent, and methoxy and methyl groups on the phenyl moiety, suggests potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 290.74 g/mol
  • CAS Number : 1016689-27-2

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are critical for its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus15Penicillin20
Escherichia coli17Gentamicin22
Pseudomonas aeruginosa14Ciprofloxacin19

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50_{50} (μM) Reference Drug IC50_{50} (μM)
MCF-7 (Breast Cancer)12.5Doxorubicin10.0
HT29 (Colon Cancer)15.0Cisplatin8.0

The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation . Further studies are required to elucidate the exact pathways involved.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may act as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages:

Treatment Prostaglandin E2 Level (pg/mL)
Control2500
Compound Treatment800
Aspirin (Control Drug)500

These findings indicate its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A recent investigation demonstrated that derivatives of benzamide, including this compound, exhibited potent antibacterial activity against resistant strains of bacteria .
  • Anticancer Mechanism : A study focusing on molecular docking revealed that the compound binds effectively to target proteins involved in cancer cell signaling pathways, suggesting a mechanism for its anticancer effects .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in significant reduction of edema compared to controls, supporting its anti-inflammatory potential .

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C15H15ClN2O2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-5-4-10(17)8-12(11)16/h3-8H,17H2,1-2H3,(H,18,19)

InChI Key

IQHQUIRVEZNEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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